5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. This reaction involves the use of N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates in the presence of a copper catalyst . The reaction conditions usually involve stirring the reactants in a solvent like N,N-dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to other similar compounds, 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the mesityl group. This group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-8-12(2)16(13(3)9-11)22-19(26)17-18(21)25(24-23-17)10-14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPBALYQMBBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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